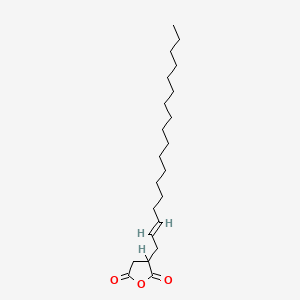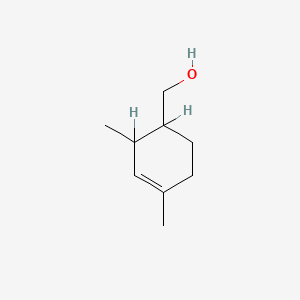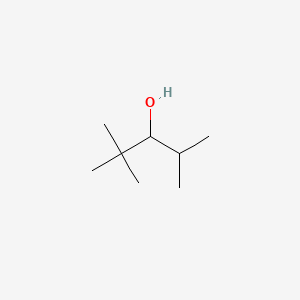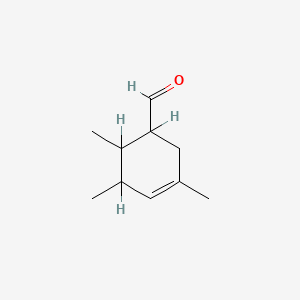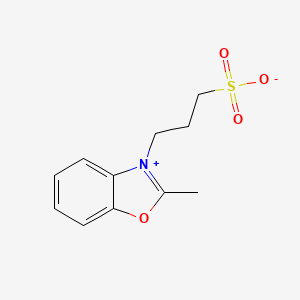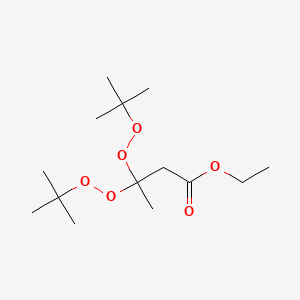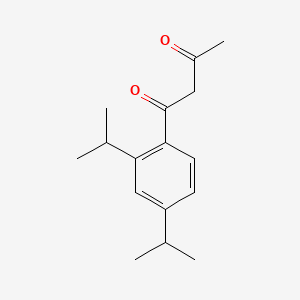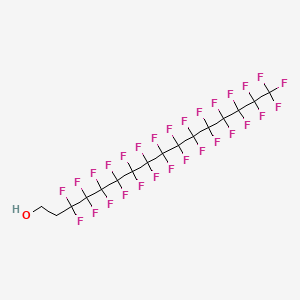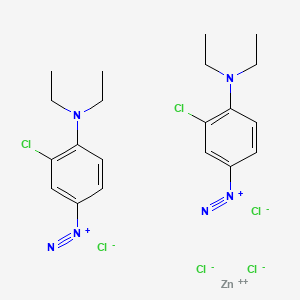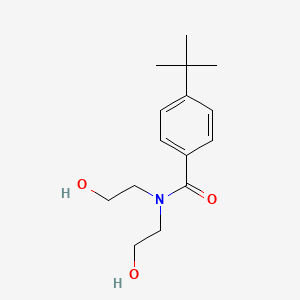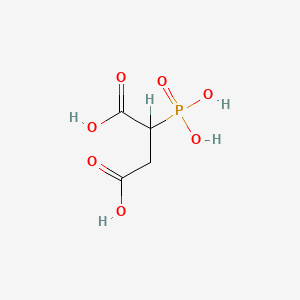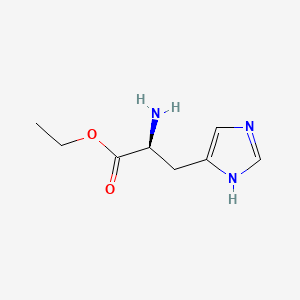![molecular formula C28H42O2 B1616241 [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene CAS No. 67634-02-0](/img/structure/B1616241.png)
[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene: is a complex organic compound characterized by its unique structure, which includes multiple double bonds, aromatic rings, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene typically involves the reaction of benzene derivatives with 3,7-dimethyl-2,6-octadienyl groups under controlled conditions. The reaction is often facilitated by the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogens or other electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of ether linkages and aromatic rings on biological systems. It can also serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In industry, this compound may be used in the production of polymers, resins, and other materials where its chemical properties can enhance performance.
Mechanism of Action
The mechanism by which [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to engage in specific binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, or affect the stability of biological membranes.
Comparison with Similar Compounds
[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene: shares similarities with other compounds containing aromatic rings and ether linkages, such as and .
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or stability profiles.
Properties
CAS No. |
67634-02-0 |
|---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2,2-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]ethylbenzene |
InChI |
InChI=1S/C28H42O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-19,28H,10-11,14-15,20-22H2,1-6H3/b25-18+,26-19+ |
InChI Key |
KJTMVMCIPAJMOH-XUWUHCBVSA-N |
SMILES |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OCC=C(C)CCC=C(C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OCC=C(C)CCC=C(C)C)C)C |
Key on ui other cas no. |
67634-02-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


